

# Early Clinical Trial Data on Aminometradine for Edema: A Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Aminometradine**

Cat. No.: **B372053**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Aminometradine** (1-allyl-3-ethyl-6-aminouracil), marketed under trade names such as Mictine, was a non-mercurial oral diuretic developed in the mid-20th century for the management of edema, particularly in patients with mild congestive heart failure. As a uracil derivative, it represented an effort to find safer and more tolerable alternatives to the parenteral mercurial diuretics that were the standard of care at the time. This technical guide provides an in-depth review of the early clinical trial data for **aminometradine**, focusing on quantitative outcomes, experimental methodologies, and the proposed physiological mechanism of action as understood from the foundational literature.

## Quantitative Clinical Trial Data

The following tables summarize the key quantitative data extracted from early clinical studies on **aminometradine**. These studies primarily focused on weight loss as a surrogate marker for fluid reduction and, to a lesser extent, on urinary electrolyte excretion.

## Table 1: Summary of Patient Demographics and Diagnoses

| Study                           | Number of Patients | Age Range (years) | Primary Diagnosis                                |
|---------------------------------|--------------------|-------------------|--------------------------------------------------|
| Platts and Hanley (1956)        | 20                 | 45-78             | Congestive Heart Failure                         |
| Spencer and Lloyd-Thomas (1953) | 25                 | Not specified     | Congestive Heart Failure, Cirrhosis with Ascites |

**Table 2: Diuretic Efficacy of Aminometradine (Weight Loss)**

| Study                           | Dosage Regimen             | Mean Weight Loss (lbs) | Duration of Treatment | Notes                                                    |
|---------------------------------|----------------------------|------------------------|-----------------------|----------------------------------------------------------|
| Platts and Hanley (1956)        | 0.8 g daily (intermittent) | 3.5                    | 2-3 days              | Weight loss measured on days of treatment.               |
| Platts and Hanley (1956)        | 0.8 g daily (continuous)   | 1.0 (per day)          | 6 days                | Continuous therapy was less effective over time.         |
| Spencer and Lloyd-Thomas (1953) | 1.6 g daily                | 4.6                    | 24 hours              | Compared to a mean weight loss of 5.3 lbs with mersalyl. |
| Spencer and Lloyd-Thomas (1953) | 0.8 g daily                | 2.8                    | 24 hours              |                                                          |

**Table 3: Effect of Aminometradine on Urinary Volume and Electrolyte Excretion (24 hours)**

| Study                           | Parameter                 | Control/Pre-treatment | Aminometradine (0.8 g) | Aminometradine (1.6 g) |
|---------------------------------|---------------------------|-----------------------|------------------------|------------------------|
| Spencer and Lloyd-Thomas (1953) | Urine Volume (ml)         | 950                   | 1500                   | 2100                   |
| Spencer and Lloyd-Thomas (1953) | Sodium Excretion (mEq)    | 40                    | 90                     | 140                    |
| Spencer and Lloyd-Thomas (1953) | Chloride Excretion (mEq)  | 35                    | 85                     | 130                    |
| Spencer and Lloyd-Thomas (1953) | Potassium Excretion (mEq) | 30                    | 35                     | 40                     |

## Experimental Protocols

The methodologies employed in these early trials were foundational and reflective of the clinical research standards of the 1950s.

## Patient Selection and Baseline Measurements

Patients selected for these studies were typically hospitalized individuals with clinically evident edema secondary to congestive heart failure or other causes, who had been stabilized on a low-salt diet. A baseline "dry weight" was often established, and control periods without diuretic therapy were used to monitor baseline weight fluctuations and urine output.

## Treatment Administration and Monitoring

- Dosage:** **Aminometradine** was administered orally in tablet form. Doses ranged from 0.2 g to 1.6 g per day. The most common regimen was 0.8 g daily, often given in divided doses.
- Diet:** Patients were maintained on a strict low-sodium diet, typically around 1 g of sodium per day, with controlled fluid intake.

- Monitoring:
  - Weight: Patients were weighed daily under standardized conditions (e.g., in the morning after voiding).
  - Urine Collection: 24-hour urine collections were performed to measure volume and, in some cases, electrolyte concentrations (sodium, potassium, chloride).
  - Blood Chemistry: Serum electrolytes were monitored, although less frequently and with less detail than in modern trials.

## Comparative Studies

In some studies, the diuretic effect of **aminometradine** was compared to the standard of care at the time, which was typically an injection of a mercurial diuretic like mersalyl. These comparisons were often done in a crossover fashion in the same patient to minimize inter-individual variability.

## Proposed Mechanism of Action and Experimental Workflow

The precise molecular mechanism of **aminometradine** was not elucidated in these early studies. The prevailing hypothesis was that it acted directly on the renal tubules to inhibit the reabsorption of sodium and chloride, leading to a subsequent increase in water excretion. The primary evidence for this was the observed increase in urinary sodium and chloride output following drug administration.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow of **Aminometradine**'s proposed diuretic action.

### Early Clinical Trial Workflow for Aminometradine



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Early Clinical Trial Data on Aminometradine for Edema: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b372053#early-clinical-trial-data-on-aminometradine-for-edema>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)